

How to avoid degradation of 2-(Cyclopropylamino)nicotinonitrile during synthesis

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Compound of Interest

Compound Name: 2-(Cyclopropylamino)nicotinonitrile

Cat. No.: B1354240

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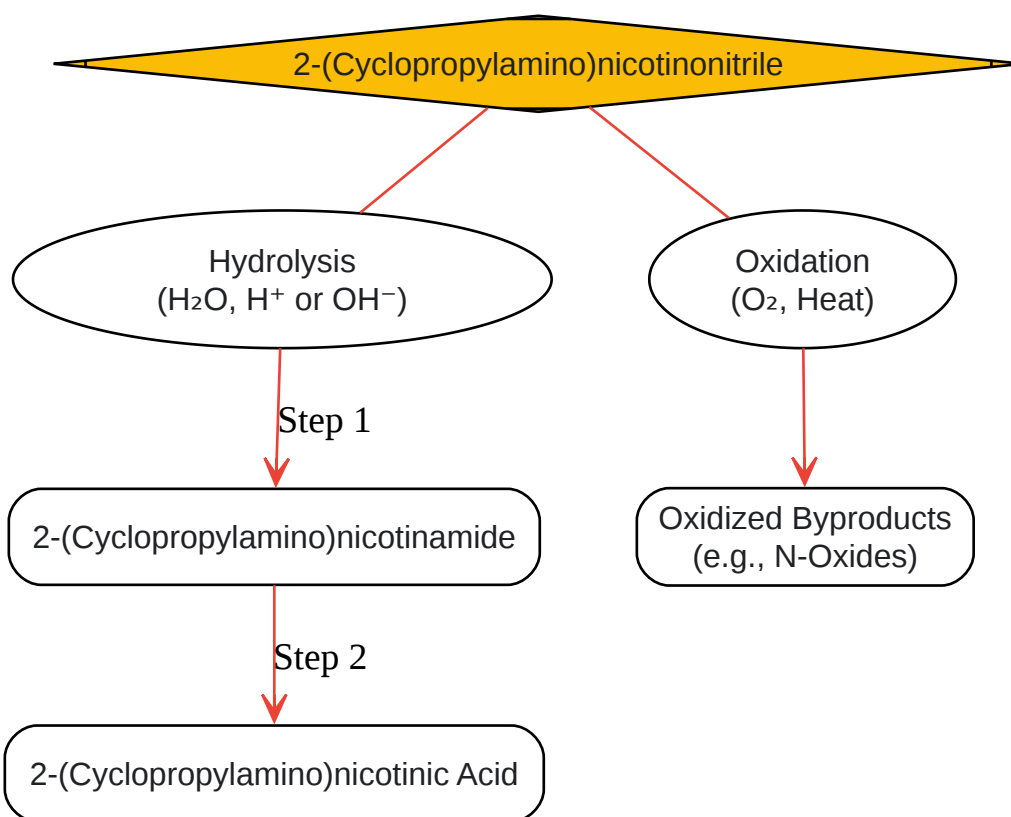
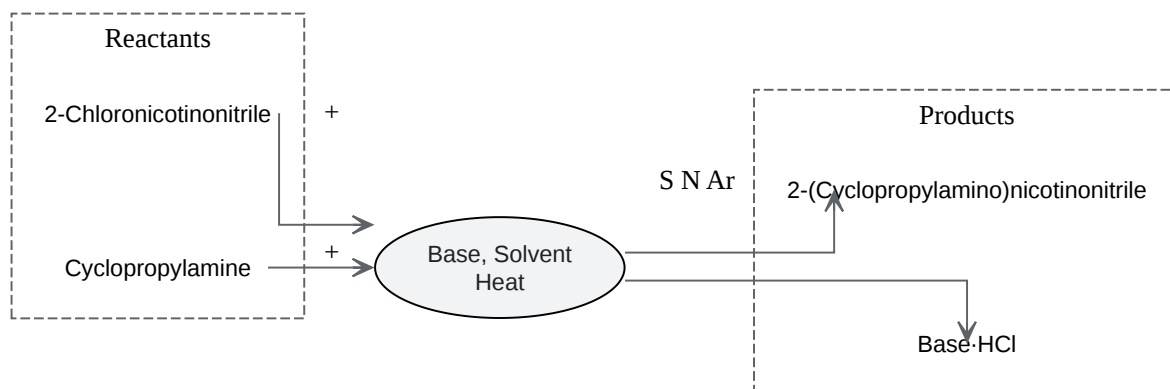
Technical Support Center: Synthesis of 2-(Cyclopropylamino)nicotinonitrile

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of **2-(Cyclopropylamino)nicotinonitrile** (CAS 52583-90-1). This guide is designed for researchers, chemists, and drug development professionals who are utilizing this critical intermediate in their synthetic workflows. As a key building block in the development of kinase inhibitors and other pharmaceuticals, ensuring its stability and purity during synthesis is paramount.^[1] This document provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to help you mitigate degradation and maximize yield.

Core Synthesis and Primary Degradation Pathways

The most common and direct route to **2-(Cyclopropylamino)nicotinonitrile** is through a nucleophilic aromatic substitution (S_NAr) reaction. This involves reacting 2-chloronicotinonitrile with cyclopropylamine, typically in the presence of a base.



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References

- 1. 2-(Cyclopropylamino)nicotinonitrile [myskinrecipes.com]
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